molecular formula C7H8F2N2O2 B13297262 2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid

2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B13297262
M. Wt: 190.15 g/mol
InChI Key: DWDDPJXQBIZWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with difluoroacetic acid under appropriate conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but studies have shown that pyrazole derivatives can modulate various biochemical processes .

Comparison with Similar Compounds

2-(1-ethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-5(3-4-10-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

DWDDPJXQBIZWPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C(=O)O)(F)F

Origin of Product

United States

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